molecular formula C8H13BrO B8638299 2-Bromo-4,4-dimethylcyclohexanone

2-Bromo-4,4-dimethylcyclohexanone

Cat. No.: B8638299
M. Wt: 205.09 g/mol
InChI Key: RDUXIRQZBLFPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,4-dimethylcyclohexanone is a useful research compound. Its molecular formula is C8H13BrO and its molecular weight is 205.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-bromo-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H13BrO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3

InChI Key

RDUXIRQZBLFPOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The bromination of 4,4-dimethylcyclohexanone takes place in a manner similar to that described above for the preparation of 2-bromo-4-isopropyl-cyclohexanone. The title compound is reacted as a crude product without further characterization.
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Synthesis routes and methods II

Procedure details

1.71 g (10.7 mmol) of bromine were added in one portion to a solution of 1.35 g (10.7 mmol) of 4,4-dimethyl-cyclohexanone in methanol (10 ml) at −10° C. The reaction mixture was then stirred for 10 min at −10° C., for 30 min at 0° C. and finally for 8 h at RT. The reaction was then quenched by addition of water (5 ml) and stirred overnight at RT. Additional water was added (20 ml) leading to the formation of a precipitate that was collected by filtration. The crude 2-bromo-4,4-dimethyl-cyclohexanone (1.72 g, 78%) that was obtained as an orange solid was used in the next reaction step without further purification. 1HNMR (CDCl3, 300 MHz): δ 1.09 (s, 3H), 1.23 (s, 3H), 1.75 (m, 2H), 2.09 (t, J=13.1 Hz, 1H), 2.34 (ddd, J=13.3 and 6.1 and 2.8 Hz, 1H), 2.59 (m, 2H), 4.77 (dd, J=12.9 and 5.9 Hz, 1H).
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